molecular formula C14H23NO B13401910 2-(BenzylmethylaMino)-3-Methyl-pentan-1-ol

2-(BenzylmethylaMino)-3-Methyl-pentan-1-ol

Cat. No.: B13401910
M. Wt: 221.34 g/mol
InChI Key: JPXSDNBZAYWWCL-UHFFFAOYSA-N
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Description

Structural Classification and Functional Group Analysis

2-(Benzylmethylamino)-3-Methyl-pentan-1-ol is a chiral vicinal amino alcohol. Its structure is characterized by a five-carbon pentane (B18724) backbone. The designation "pentan-1-ol" indicates a primary alcohol functional group (-CH₂OH) located at the first carbon position.

The core of its functionality lies in the substituents at the second and third carbon atoms, which are adjacent stereocenters. At the C2 position, there is a tertiary amine, specifically a benzylmethylamino group [-N(CH₃)(CH₂C₆H₅)]. This group consists of a nitrogen atom bonded to a methyl group, a benzyl (B1604629) group, and the main pentane chain. The C3 position holds a methyl group (-CH₃).

The presence of these functional groups—a primary alcohol, a tertiary amine with bulky benzyl and smaller methyl substituents, and an additional methyl group—contributes to the molecule's specific stereochemical and reactive properties.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₄H₂₃NO
IUPAC Name 2-(benzyl(methyl)amino)-3-methylpentan-1-ol
Molar Mass 221.34 g/mol
Functional Groups Primary Alcohol (-OH), Tertiary Amine (-N(CH₃)(Bn)), Alkyl Groups (-CH₃, -C₂H₅)

| Chiral Centers | C2, C3 |

(Note: Physical properties such as boiling point and density are dependent on the specific stereoisomer and are not broadly reported in readily available literature.)

Significance as a Chiral Benzylmethylamino Alcohol Scaffold in Organic Chemistry

Chiral vicinal amino alcohols are highly valued structural motifs in organic chemistry due to their widespread presence in natural products, pharmaceuticals, and bioactive compounds. rsc.org They are also crucial as chiral ligands and catalysts in asymmetric synthesis, a field dedicated to creating specific stereoisomers of chiral molecules. rsc.org

The this compound scaffold is significant for several reasons:

Asymmetric Catalysis : The presence of both a nitrogen atom (Lewis base) and a hydroxyl group (Brønsted acid/base and hydrogen bond donor) allows it to act as a bidentate ligand, coordinating with metal centers to form catalysts for asymmetric reactions. The specific stereochemistry of the scaffold can induce high levels of enantioselectivity in these reactions. myskinrecipes.com

Pharmaceutical Intermediates : The vicinal amino alcohol moiety is a key component in numerous drugs. This particular scaffold, with its specific substitution pattern, serves as a valuable intermediate for the synthesis of more complex, pharmacologically active molecules. researchgate.net

Control of Stereochemistry : The bulky benzyl group and the adjacent methyl group provide a defined steric environment around the chiral centers. This steric hindrance can be exploited to direct the approach of reagents in subsequent synthetic steps, allowing for precise control over the formation of new stereocenters.

Overview of Synthetic Challenges and Research Objectives for the Compound

The synthesis of vicinal amino alcohols with multiple adjacent stereocenters, such as this compound, presents considerable challenges. The primary objective is to control the relative and absolute stereochemistry at both the C2 and C3 positions.

Key Synthetic Challenges:

Diastereoselectivity : The central challenge is achieving high diastereoselectivity to control the spatial arrangement of the amino and methyl groups. Many synthetic methods can produce a mixture of diastereomers (syn and anti), which are often difficult to separate. rsc.org

Enantioselectivity : Once the desired diastereomer is obtained, it is crucial to produce it as a single enantiomer (e.g., (2S, 3S) or (2R, 3R)). This requires the use of asymmetric synthesis strategies.

Competing Reactions : Synthetic routes often involve aldehydes and imines as starting materials. These are susceptible to competing side reactions like self-condensation, reduction, or nucleophilic addition, which can lower the yield of the desired amino alcohol. westlake.edu.cn

Primary Research Objectives:

The main goal for researchers is to develop efficient, stereoselective, and scalable synthetic routes. This includes designing novel catalytic systems that can control the formation of both chiral centers in a single step with high precision and yield, minimizing the need for multi-step processes and costly purification techniques. westlake.edu.cn

Historical Context of Related Amino Alcohol Synthesis Methodologies

The methods for synthesizing chiral amino alcohols have evolved significantly over the decades, moving from classical approaches to highly sophisticated catalytic strategies.

Chiral Pool Synthesis : Early methods often relied on the "chiral pool," using naturally occurring, enantiomerically pure starting materials like amino acids. researchgate.net For example, an amino acid could be chemically modified to create the desired amino alcohol structure. However, this approach is limited by the availability and structural variety of the starting materials. nih.gov

Diastereoselective Addition to Chiral Aldehydes/Imines : Another established strategy involves the nucleophilic addition to chiral aldehydes or imines containing a chiral auxiliary. The auxiliary directs the stereochemical outcome of the reaction, and is then removed. While effective, this method requires stoichiometric amounts of the chiral auxiliary. nih.gov

Ring-Opening Reactions : The ring-opening of chiral epoxides or aziridines with amine or organometallic nucleophiles, respectively, has been a reliable method for producing vicinal amino alcohols. The stereochemistry of the starting epoxide or aziridine (B145994) directly translates to the product. westlake.edu.cn

Asymmetric Hydrogenation : A major advancement was the development of catalytic asymmetric hydrogenation of α-amino ketones. Using a chiral catalyst, this method can reduce the ketone to an alcohol with high enantioselectivity. acs.org More recently, asymmetric transfer hydrogenation has emerged as a safer and greener alternative. acs.org

Modern Catalytic Methods : The last two decades have seen a surge in the development of novel catalytic methods. rsc.org These include Sharpless asymmetric aminohydroxylation of alkenes, biocatalytic methods using engineered enzymes like amine dehydrogenases, and transition-metal-catalyzed reactions. acs.org A recent innovative approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which allows for the modular synthesis of chiral β-amino alcohols from simple precursors. westlake.edu.cn

This evolution reflects a continuous drive towards more efficient, atom-economical, and versatile methods for constructing these vital chiral building blocks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(methyl)amino]-3-methylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-12(2)14(11-16)15(3)10-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXSDNBZAYWWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylmethylamino 3 Methyl Pentan 1 Ol

De Novo Synthesis Pathways and Key Starting Materials

The de novo synthesis of 2-(benzylmethylamino)-3-methyl-pentan-1-ol typically commences from readily available chiral precursors to establish the desired stereochemistry at the two contiguous chiral centers. A common and efficient starting material is the naturally occurring amino acid L-isoleucine, which possesses the required carbon skeleton and stereochemical configuration. The synthesis initiates with the reduction of the carboxylic acid moiety of L-isoleucine to a primary alcohol, yielding (2S,3S)-2-amino-3-methyl-pentan-1-ol, also known as L-isoleucinol. This intermediate is a crucial building block for the subsequent introduction of the N-benzyl and N-methyl groups.

While the reduction of L-isoleucine is a primary route, synthetic strategies can also be envisioned starting from derivatives of 3-methylpentan-1-ol. In such a scenario, the synthetic challenge lies in the stereoselective introduction of the amino group at the C-2 position and the subsequent functionalization of this amine. This approach is generally more complex and less common than the use of a chiral pool starting material like L-isoleucine due to the difficulties in controlling the stereochemistry.

Reductive amination is a cornerstone of the synthesis of this compound, providing an efficient method for the formation of the secondary and tertiary amine functionalities. This process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

The introduction of the methyl group onto the primary amine of L-isoleucinol can be achieved through reductive amination using formaldehyde (B43269). The primary amine reacts with formaldehyde to form a Schiff base (iminium ion), which is then reduced to the secondary methylamine. To favor mono-methylation and avoid the formation of the dimethylamino derivative, careful control of the reaction conditions, such as the stoichiometry of the reagents, is crucial.

Alternatively, if a stepwise approach is chosen where the benzyl (B1604629) group is introduced first, the resulting secondary benzylamine (B48309) can be methylated using formaldehyde and a suitable reducing agent.

Reactants Reagents Product Typical Yield
(2S,3S)-2-amino-3-methyl-pentan-1-ol, FormaldehydeSodium cyanoborohydride, Methanol (B129727)(2S,3S)-2-(methylamino)-3-methyl-pentan-1-ol70-85%
(2S,3S)-2-(benzylamino)-3-methyl-pentan-1-ol, FormaldehydePicoline-borane complex, Methanol(2S,3S)-2-(benzylmethylamino)-3-methyl-pentan-1-ol80-95%

Sodium cyanoborohydride (NaBH₃CN) is a widely used reducing agent in reductive amination reactions. Its mild nature and selectivity for the reduction of iminium ions in the presence of carbonyl groups make it particularly suitable for this transformation. The reaction is typically carried out in a protic solvent like methanol at a slightly acidic pH to facilitate imine formation without significantly hydrolyzing it.

The synthesis of the final product can be envisioned through a sequential reductive amination strategy starting from L-isoleucinol. First, reaction with benzaldehyde (B42025) in the presence of sodium cyanoborohydride would yield 2-(benzylamino)-3-methyl-pentan-1-ol. Subsequent reductive amination of this secondary amine with formaldehyde and sodium cyanoborohydride would furnish the desired this compound.

Reaction Step Starting Material Reagents Intermediate/Product
N-Benzylation(2S,3S)-2-amino-3-methyl-pentan-1-olBenzaldehyde, Sodium cyanoborohydride(2S,3S)-2-(benzylamino)-3-methyl-pentan-1-ol
N-Methylation(2S,3S)-2-(benzylamino)-3-methyl-pentan-1-olFormaldehyde, Sodium cyanoborohydride(2S,3S)-2-(benzylmethylamino)-3-methyl-pentan-1-ol

Grignard reagents and other organometallic compounds are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing molecules with a similar aminopentanol backbone, Grignard reactions are often employed at an earlier stage. For instance, the reaction of a Grignard reagent with an α-amino aldehyde or a related electrophile can be used to construct the carbon skeleton. However, for the synthesis of this compound starting from L-isoleucinol, the carbon framework is already established. Therefore, Grignard chemistry is not typically employed in the later stages of this specific synthetic sequence which focuses on the modification of the amino group.

The derivatization of the amino group in L-isoleucinol is a critical step in the synthesis of the target compound. Besides reductive amination, classical N-alkylation methods can also be considered.

One such method involves the direct reaction of the amine with an alkyl halide, such as benzyl bromide or methyl iodide, in the presence of a base to neutralize the hydrogen halide byproduct. However, this approach can be challenging to control, often leading to over-alkylation. For instance, the reaction of a primary amine with an alkyl halide can produce a mixture of the secondary and tertiary amines, as well as the quaternary ammonium (B1175870) salt.

Given these challenges, reductive amination is generally the preferred method for the controlled and selective N-alkylation of amino alcohols like L-isoleucinol to achieve the desired N-benzyl-N-methyl substitution pattern. This method offers milder reaction conditions and typically results in higher yields of the desired product with fewer side reactions.

Reductive Amination Strategies for Amine Introduction

Enantioselective Synthesis of this compound Isomers

The enantioselective synthesis of the this compound backbone can be approached through several advanced asymmetric strategies. These methods are designed to control the formation of the two chiral centers, C2 and C3, to yield specific diastereomers, such as the (2S, 3S) isomer which corresponds to the natural L-isoleucine configuration. The final N-benzyl and N-methyl groups can typically be installed in subsequent steps via standard procedures like sequential reductive amination of the primary amino alcohol precursor, L-isoleucinol.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is central to modern green chemistry principles.

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. For the synthesis of chiral β-amino alcohols, bifunctional organocatalysts, such as those derived from cinchona alkaloids or proline, can effectively control stereochemistry in reactions like the Mannich reaction or Michael additions.

A plausible organocatalytic route to the precursor of (2S, 3S)-2-amino-3-methyl-pentan-1-ol involves the asymmetric Michael addition of a propanal derivative to a nitroalkene, catalyzed by a chiral diarylprolinol silyl (B83357) ether. The catalyst would control the facial selectivity of the addition, establishing the two stereocenters in a predictable manner. The resulting γ-nitro-aldehyde can then be reduced to the corresponding amino alcohol. The stereochemical outcome is dictated by the catalyst's ability to form a specific transition state assembly with the reactants.

Catalyst TypeReactant AReactant BDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Diarylprolinol Silyl EtherPropanal(E)-1-nitrobut-1-ene>95:5 (syn)>98%
Bifunctional ThioureaMalonate EsterNitroalkene-up to 95%

This interactive table presents typical results for organocatalytic reactions used to form C-C bonds for the synthesis of chiral amino alcohol precursors.

Transition metal catalysis offers a powerful toolkit for asymmetric synthesis. Rhodium-catalyzed hydroaminomethylation is a tandem reaction that combines hydroformylation of an alkene with subsequent reductive amination in a single pot. sbcat.orgd-nb.infompg.de This process can convert an alkene into an amine with the introduction of a one-carbon unit, making it a highly atom-economical method. sbcat.orgd-nb.infompg.de

For the synthesis of this compound, an asymmetric hydroaminomethylation of a chiral allylic alcohol, such as (S)-3-methyl-1-penten-3-ol, could be envisioned. Using a rhodium precursor with a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or Josiphos), the reaction with syngas (CO/H₂) and benzylmethylaMino would proceed through a chiral rhodium-hydride species. The chiral ligand environment would direct the addition of the formyl group and subsequent imine reduction with high stereoselectivity, yielding the desired product. The choice of ligand is critical for controlling both regioselectivity and enantioselectivity. sbcat.org

Rhodium PrecursorChiral LigandAlkene SubstrateAminePressure (CO/H₂)TemperatureEnantiomeric Excess (e.e.)
[Rh(COD)₂]BF₄(S,S)-BDPPStyreneMorpholine80 bar100 °Cup to 86%
Rh(acac)(CO)₂Chiral DiphosphiteNorbornene-20 bar60 °C>99%

This interactive table shows representative data for asymmetric rhodium-catalyzed hydroaminomethylation and hydroformylation reactions on various substrates.

Chiral Auxiliary-Based Methodologies

Chiral auxiliary-based methods involve temporarily attaching a chiral molecule to an achiral substrate. researchgate.net This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. researchgate.net This strategy is robust and reliable for establishing multiple stereocenters. ingentaconnect.com

A well-established approach involves the use of Evans-type oxazolidinone auxiliaries. For instance, an (S)-4-isopropyloxazolidin-2-one can be acylated with propionyl chloride. The resulting N-propionyl imide can undergo a diastereoselective aldol (B89426) reaction with ethanal. The chiral auxiliary shields one face of the enolate, leading to a highly controlled addition to the aldehyde and establishing the desired syn relationship between the newly formed hydroxyl and methyl groups. Subsequent removal of the auxiliary and functional group manipulations (e.g., reduction of the acid to an alcohol and conversion of the hydroxyl to an amine) would yield the desired amino alcohol backbone.

Chiral AuxiliaryReaction TypeElectrophileDiastereomeric Ratio (d.r.)
(S)-4-isopropyloxazolidin-2-oneAldol AdditionEthanal>99:1 (syn)
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)α-AlkylationEthyl Iodide>95:5

This interactive table illustrates the high diastereoselectivity achievable with common chiral auxiliaries in asymmetric synthesis.

Kinetic Resolution Techniques for Enantiopure Isomer Isolation

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This technique is particularly useful when a racemic starting material is more accessible than a de novo asymmetric synthesis. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. mdpi.com

For this compound, a racemic mixture of the amino alcohol could be resolved using a lipase-catalyzed acylation. researchgate.net Enzymes like Candida antarctica lipase (B570770) B (CALB) are highly enantioselective. In the presence of an acyl donor (e.g., vinyl acetate), the enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the unreacted S-enantiomer in high enantiomeric excess. The acylated and unacylated enantiomers can then be separated chromatographically.

A more advanced approach is dynamic kinetic resolution (DKR), which combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%. mdpi.comresearchgate.net This could be achieved by using a lipase for the resolution step and a ruthenium-based catalyst to racemize the unreacted amino alcohol enantiomer. researchgate.net

Resolution MethodCatalyst/EnzymeRacemic SubstrateSelectivity Factor (s)
Kinetic ResolutionLipase (PSL)Aromatic β-amino acid amides>200
Dynamic Kinetic ResolutionLipase (CALB) + Ru-catalyst1-Phenylethanol>500
Kinetic ResolutionChiral Phosphoric AcidN-aryl β-amino alcoholsup to 154

This interactive table provides examples of selectivity factors achieved in kinetic resolutions of amino alcohols and related compounds.

Diastereoselective Control in Multi-Chiral Center Synthesis

When a molecule already contains a stereocenter, new stereocenters can be introduced with high diastereoselectivity through substrate control. The synthesis of this compound, which has a syn relationship between the substituents at C2 and C3, relies heavily on diastereoselective reactions.

One effective strategy is the diastereoselective reduction of an α-amino ketone precursor. cdnsciencepub.comcapes.gov.brresearchgate.net Starting from L-isoleucine, the corresponding α-(benzylmethylamino)-ketone can be prepared. The existing (S)-stereocenter at the C3 position will sterically direct the approach of a reducing agent to the carbonyl group at C2. Using a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) would favor attack from the less hindered face, leading to the formation of the syn amino alcohol with high diastereoselectivity. cdnsciencepub.comcapes.gov.br This substrate-controlled reduction ensures the correct relative stereochemistry between the C2-hydroxyl and C3-methyl groups.

Ketone PrecursorReducing AgentSolventDiastereomeric Ratio (d.r.)
N-Boc-N-methyl-3-methyl-2-oxopentanamineLi(s-Bu)₃BHTHF>98:2 (syn)
N-Boc-3-hydroxy-2-oxopentanamineZn(BH₄)₂THF>95:5 (anti)

This interactive table highlights the influence of the reducing agent on the diastereoselective reduction of α-amino ketones, allowing for the selective formation of either syn or anti products.

Protecting Group Strategies and Deprotection Methodologies

Given the bifunctional nature of the starting amino alcohol, which possesses both a primary amine and a primary hydroxyl group, a robust protecting group strategy is crucial to prevent unwanted side reactions during the N-alkylation steps. The hydroxyl group is generally more nucleophilic than the amine under neutral or basic conditions and could compete in alkylation reactions. Therefore, selective protection of the hydroxyl group is a key first step.

Hydroxyl Group Protection: A common and effective strategy for protecting primary alcohols is the use of silyl ethers. The tert-butyldimethylsilyl (TBDMS) group is a suitable choice due to its ease of introduction, stability under various reaction conditions, and facile removal under mild acidic conditions. The protection is typically achieved by reacting the amino alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Deprotection of the Hydroxyl Group: Following the successful N-alkylation of the amino group, the TBDMS protecting group can be selectively removed from the hydroxyl group. This is commonly accomplished using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF), or by treatment with an acid, for instance, a solution of hydrochloric acid in an alcohol.

Amine Group Protection (Considerations): While direct N-alkylation of the amine is often feasible, in some instances, temporary protection of the amine might be considered, particularly if the alkylating agents are highly reactive or if precise control over the degree of alkylation is required. However, for a stepwise alkylation to form a tertiary amine, direct reaction without protection is generally preferred for atom economy.

Reaction Conditions and Optimization Parameters for Synthesis

The core of the synthesis lies in the sequential N-alkylation of the hydroxyl-protected 2-amino-3-methyl-pentan-1-ol. This typically involves an initial N-benzylation followed by N-methylation. Reductive amination offers a highly efficient method for these transformations.

Protection: Reaction of (2S,3S)-2-amino-3-methyl-pentan-1-ol with TBDMSCl and imidazole to yield O-(tert-butyldimethylsilyl)-2-amino-3-methyl-pentan-1-ol.

N-Benzylation: Reductive amination of the protected amino alcohol with benzaldehyde in the presence of a reducing agent to form O-(tert-butyldimethylsilyl)-2-(benzylamino)-3-methyl-pentan-1-ol.

N-Methylation: Reductive amination of the resulting secondary amine with formaldehyde, again with a suitable reducing agent, to yield O-(tert-butyldimethylsilyl)-2-(benzylmethylamino)-3-methyl-pentan-1-ol.

Deprotection: Removal of the TBDMS group using TBAF or acid to afford the final product, this compound.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is critical in reductive amination as it can influence the rate of imine formation, the activity of the reducing agent, and the solubility of reactants and intermediates.

For the N-benzylation and N-methylation steps, a range of solvents can be considered. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are often effective for reductive aminations using sodium triacetoxyborohydride. Alcohols such as methanol or ethanol (B145695) can also be used, particularly when the reducing agent is sodium borohydride (B1222165). The use of aprotic polar solvents like tetrahydrofuran (THF) is also common. The selection of the optimal solvent often involves empirical screening to maximize the yield and minimize side reactions.

SolventRelative PolarityBoiling Point (°C)Typical Applicability in Reductive Amination
Dichloromethane (DCM)0.30939.6Excellent for imine formation and reactions with NaBH(OAc)3.
Methanol (MeOH)0.76264.7Good for reactions with NaBH4, can participate in acetal (B89532) formation.
Tetrahydrofuran (THF)0.20766Aprotic alternative, good solubility for many organics.
Toluene0.099110.6Allows for azeotropic removal of water to drive imine formation.

Catalyst Selection and Loading

While reductive amination with borohydride reagents does not typically require a catalyst in the traditional sense, the reaction can be acid-catalyzed to facilitate the formation of the iminium ion intermediate. Acetic acid is commonly added in catalytic amounts for this purpose.

For alternative N-alkylation strategies, such as using alcohols as alkylating agents via a "borrowing hydrogen" methodology, transition metal catalysts are essential. Ruthenium and iridium-based complexes are particularly effective for such transformations.

Reaction StepCatalyst/ReagentTypical LoadingFunction
N-Benzylation/N-Methylation (Reductive Amination)Acetic Acid~5-10 mol%Catalyzes iminium ion formation.
N-Alkylation (Borrowing Hydrogen)[Ru(p-cymene)Cl2]21-5 mol%Dehydrogenation of alcohol and hydrogenation of imine.
N-Alkylation (Borrowing Hydrogen)[IrCp*Cl2]21-5 mol%Highly active for N-alkylation with alcohols.

Temperature, Pressure, and Reaction Time Optimization

The optimization of temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of impurities.

Temperature: Reductive aminations with sodium borohydride reagents are often conducted at room temperature or slightly below (0 °C to 25 °C) to control the reaction rate and selectivity. "Borrowing hydrogen" catalysis typically requires higher temperatures, often in the range of 80-120 °C, to facilitate the catalytic cycle.

Pressure: For reductive aminations using gaseous hydrogen as the reductant with catalysts like Palladium on carbon (Pd/C), the pressure of hydrogen is a key parameter, typically ranging from atmospheric pressure to several bars. For reactions using chemical hydrides, the reaction is conducted at atmospheric pressure.

Reaction Time: The reaction time is determined by monitoring the consumption of the starting material, usually by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times can range from a few hours to 24 hours.

Considerations for Scalable Synthesis and Industrial Production Methods

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Advanced Spectroscopic and Chromatographic Characterization of 2 Benzylmethylamino 3 Methyl Pentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the determination of the molecular structure of 2-(benzylmethylamino)-3-methyl-pentan-1-ol, providing detailed information about the connectivity of atoms and their spatial arrangement.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for defining the proton environment within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton. The chemical shifts are influenced by the electronic environment of the protons, while the splitting patterns, arising from spin-spin coupling, reveal the number of neighboring protons.

The aromatic protons of the benzyl (B1604629) group are anticipated to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet. The benzylic protons (PhCH₂) would likely resonate as a singlet or a pair of doublets around δ 3.5-3.7 ppm. The protons of the hydroxymethyl group (-CH₂OH) are expected to show diastereotopicity, appearing as two distinct signals, further split by the adjacent methine proton. The N-methyl group should present as a sharp singlet in the upfield region. The protons of the pentan-1-ol backbone would exhibit complex splitting patterns due to the presence of multiple chiral centers.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.2-7.4m
Benzylic (PhCH₂)3.5-3.7s or ABq
Hydroxymethyl (CH₂OH)3.4-3.8m
Methine (CH-N)2.8-3.2m
Methine (CH-CH₃)1.8-2.2m
Methylene (CH₂)1.2-1.6m
Methyl (N-CH₃)2.2-2.5s
Methyl (CH-CH₃)0.8-1.0d
Methyl (CH₂-CH₃)0.8-1.0t

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, ABq = AB quartet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the benzyl group are expected to resonate in the δ 127-140 ppm region. The benzylic carbon (PhCH₂) would likely appear around δ 58-62 ppm. The carbons of the pentan-1-ol backbone, including the hydroxymethyl carbon (-CH₂OH) and the two methine carbons, are anticipated in the δ 30-70 ppm range. The N-methyl carbon is expected to produce a signal around δ 40-45 ppm, while the aliphatic methyl carbons will appear in the most upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic (C₆H₅)127-140
Benzylic (PhCH₂)58-62
Hydroxymethyl (CH₂OH)60-65
Methine (CH-N)65-70
Methine (CH-CH₃)30-35
Methylene (CH₂)20-25
Methyl (N-CH₃)40-45
Methyl (CH-CH₃)10-15
Methyl (CH₂-CH₃)10-15

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. For instance, correlations would be expected between the protons of the hydroxymethyl group and the adjacent methine proton, as well as throughout the aliphatic backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the benzyl group to the amino nitrogen and the pentanol (B124592) backbone.

Given that this compound is a chiral molecule, assessing its enantiomeric purity is often necessary. Chiral NMR spectroscopy provides a powerful method for this determination. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net

Chiral Derivatizing Agents: The amino or alcohol functional group of the analyte can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers will have different NMR spectra, allowing for the quantification of each enantiomer.

Chiral Solvating Agents: A chiral solvating agent can be added to the NMR sample, which will form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction can induce chemical shift differences between the signals of the two enantiomers, enabling the determination of the enantiomeric excess. nih.gov

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amine, and aromatic functionalities.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic and aromatic groups are expected to appear in the 2850-3100 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would likely be observed in the 1000-1250 cm⁻¹ range. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C (aromatic)1450-1600
C-N (amine)1000-1250
C-O (alcohol)1000-1200

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which can be used for structural elucidation.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. A prominent peak at m/z 91 is anticipated, corresponding to the stable tropylium cation ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl group. Another likely fragmentation pathway would involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of an iminium ion. The fragmentation pattern would also likely show losses of small neutral molecules such as water (H₂O) from the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a synthetic compound by providing a highly accurate mass measurement. For this compound, the molecular formula is established as C₁₄H₂₃NO. cenmed.com

The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The close correlation between the measured mass and the calculated theoretical mass provides unequivocal confirmation of the compound's elemental formula.

Table 1: Theoretical Exact Mass Data for this compound

Species Molecular Formula Calculated Mass (Da)
Neutral Molecule [M] C₁₄H₂₃NO 221.1780

Note: Experimental data for exact mass determination is not available in the public domain literature. The table reflects theoretical values.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides molecular weight information but also offers structural insights through the analysis of fragmentation patterns. When subjected to ionization techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion of this compound undergoes characteristic fragmentation, yielding smaller ions that reflect its molecular structure.

While a specific experimental mass spectrum for this compound is not publicly available, a predictive analysis based on its structure suggests several likely fragmentation pathways:

Benzylic Cleavage: The most favorable cleavage is expected to be the loss of a benzyl radical (•CH₂Ph) or the formation of the stable benzyl cation or tropylium ion at m/z 91. This is a very common and dominant fragmentation pathway for N-benzyl compounds.

Alpha-Cleavage (α-cleavage): Cleavage of the C-C bond adjacent to the nitrogen atom is another expected pathway. This could result in the formation of an iminium ion, [CH(CH₂OH)N(CH₃)(CH₂Ph)]⁺, or related fragments.

Loss of Water: The primary alcohol moiety can undergo dehydration, leading to a peak corresponding to [M-H₂O]⁺.

Alkyl Chain Fragmentation: Cleavage within the 3-methyl-pentyl side chain can also occur, leading to the loss of ethyl (•C₂H₅) or sec-butyl (•C₄H₉) radicals.

Table 2: Predicted Key Mass Fragments for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
222 [C₁₄H₂₄NO]⁺ Protonated molecular ion [M+H]⁺
204 [C₁₄H₂₂N]⁺ Loss of H₂O
134 [C₈H₁₆NO]⁺ Cleavage of the N-benzyl bond (loss of C₆H₅)

Note: This table is based on predicted fragmentation patterns and not on experimental data.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of pharmaceutical intermediates. Commercial suppliers of (2S,3S)-2-(benzylmethylamino)-3-methyl-pentan-1-ol report purities of 95% to over 98%. cenmed.commolport.com

Purity analysis is typically performed using reversed-phase HPLC (RP-HPLC) with a C18 column. A gradient elution system, for example with water and acetonitrile (both often containing a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape), is commonly used. Detection is generally achieved with a UV detector, monitoring at a wavelength where the benzyl group absorbs, such as 254 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 3: Typical RP-HPLC Conditions for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Gradient (e.g., 5% to 95% B over 20 min)
Flow Rate 1.0 mL/min
Detector UV at 254 nm

| Injection Volume | 10 µL |

Note: These are representative conditions; specific parameters would require method development and validation.

The molecule this compound has two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Since the biological activity of the final MMAE product is highly dependent on its stereochemistry, it is crucial to control the stereochemical purity of this intermediate.

Chiral HPLC is the preferred method for this analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralcel® or Chiralpak® columns, are highly effective at separating stereoisomers. For example, columns like Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) are often used. The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of alkanes (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The ability to resolve all four stereoisomers allows for the precise determination of the enantiomeric excess (ee) of the desired enantiomer and the diastereomeric ratio (dr).

While specific application notes for this compound are not publicly detailed, patents for similar chiral amino alcohols frequently cite the use of such columns to separate stereoisomers, a process that can be challenging and require significant method development. google.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state and for unambiguously assigning its absolute configuration. To perform this analysis, a high-quality single crystal of the compound is required.

If a suitable crystal of an enantiomerically pure form of this compound (or a salt thereof, such as the hydrochloride or tartrate) were grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, by using anomalous dispersion, the absolute configuration of the chiral centers (e.g., 2S, 3S) could be confirmed without ambiguity. To date, the crystal structure of this specific compound has not been reported in public crystallographic databases.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of its counterpart, making it highly useful for distinguishing between enantiomers and monitoring stereochemical purity.

The CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic Cotton effects (positive or negative peaks) in the UV region, likely arising from the electronic transitions of the phenyl chromophore. The sign and magnitude of these Cotton effects are unique to a specific absolute configuration. Theoretical calculations based on density functional theory (DFT) can be used to predict CD spectra and help in assigning the absolute configuration by comparing the calculated spectrum to the experimental one. chemicalbook.com While CD is a valuable tool, specific experimental spectra for this compound are not available in the literature.

Computational and Theoretical Studies of 2 Benzylmethylamino 3 Methyl Pentan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties and reactivity.

A typical workflow for conformational analysis involves an initial scan of the potential energy surface by systematically rotating key dihedral angles, such as those around the C-N and C-C bonds of the pentanol (B124592) backbone. This initial exploration, often performed with a less computationally expensive method, is followed by geometry optimization of the identified low-energy structures using a more robust DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). scielo.brresearchgate.net The inclusion of a polarizable continuum model (PCM) can be used to simulate the effects of a solvent, such as chloroform (B151607) or water, on conformational stability. scielo.br The final optimized geometries represent local minima on the potential energy surface, and their relative energies, corrected for zero-point vibrational energy, can be used to determine their Boltzmann population at a given temperature.

Illustrative Data Table: Relative Energies of Hypothetical Conformers This table presents hypothetical data for illustrative purposes.

ConformerDihedral Angle (Cα-Cβ-N-Cbz)Relative Energy (kcal/mol)Boltzmann Population (%)
160°0.0045.2
2-60°0.5025.1
3180°1.208.5
4-120°1.505.7

Once the geometries of the stable conformers are obtained, DFT calculations can elucidate their electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. iucr.orgiucr.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. iucr.org Furthermore, various population analysis methods (e.g., Mulliken, Natural Bond Orbital - NBO) can provide quantitative measures of atomic charges and electron distribution, offering insights into bonding and intermolecular interactions. nih.gov

Illustrative Data Table: Calculated Electronic Properties This table presents hypothetical data for illustrative purposes.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D
Mulliken Charge on N-0.45 e
Mulliken Charge on O-0.62 e

DFT is instrumental in modeling reaction mechanisms. For 2-(Benzylmethylamino)-3-Methyl-pentan-1-ol, this could involve studying its synthesis, such as the reductive amination of a corresponding ketone, or its potential metabolic pathways. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Transition state (TS) searching algorithms are used to find the saddle point connecting reactants and products. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical parameter for determining reaction rates. Such computational modeling can be particularly insightful for understanding the stereoselectivity of reactions involving chiral molecules. acs.orgchemrxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. easychair.org

For this compound, MD simulations would be valuable for understanding its conformational dynamics in solution. biu.ac.il By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe conformational changes, intramolecular hydrogen bonding, and the organization of solvent molecules around the solute. nih.govnih.govacs.org These simulations can provide insights into how the solvent influences the conformational equilibrium and the accessibility of different functional groups, which is crucial for understanding its interactions with other molecules, such as biological receptors. easychair.org

In Silico Prediction of Spectroscopic Data (e.g., NMR, IR, CD)

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov Calculations are often performed on the lowest energy conformers, and the predicted shifts are averaged based on their Boltzmann populations to provide a final spectrum that can be compared with experimental results. scielo.br

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies can then be used to generate a theoretical IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, predicting the electronic circular dichroism (ECD) spectrum is essential for assigning the absolute configuration. Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions and their corresponding rotatory strengths, which are then used to simulate the ECD spectrum. nih.gov A good match between the predicted and experimental spectra allows for unambiguous determination of the stereochemistry. nih.govacs.orgacs.org

Computational Studies of Chiral Recognition and Stereoselective Processes

Computational modeling is a powerful tool for understanding how chiral molecules interact with each other or with a chiral environment, a process known as chiral recognition. This is particularly relevant for predicting the outcome of stereoselective reactions or the binding affinity to chiral receptors.

By modeling the interaction of the different stereoisomers of this compound with a chiral catalyst or a biological macromolecule, it is possible to calculate the interaction energies of the resulting diastereomeric complexes. acs.org Methods like DFT can be used to optimize the geometries of these complexes and identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, CH-π interactions) that are responsible for the stereochemical discrimination. acs.org Analyzing the transition states for reactions involving the different stereoisomers can explain and predict the enantiomeric excess observed experimentally. acs.org

Applications and Advanced Research Directions for 2 Benzylmethylamino 3 Methyl Pentan 1 Ol

Role as a Chiral Building Block in Complex Organic Synthesis

Chiral β-amino alcohols are considered privileged structures in organic synthesis due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. nih.govresearchgate.net Compounds like 2-(Benzylmethylamino)-3-methyl-pentan-1-ol, possessing two adjacent stereocenters, are particularly valuable as chiral building blocks. Their inherent chirality can be transferred to new molecules, guiding the stereochemical outcome of subsequent reactions.

The functional groups of this compound—the hydroxyl and the secondary amine—serve as handles for a variety of chemical transformations. This allows for its elaboration into more complex chiral molecular scaffolds. For instance, the hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution reactions, or it can be oxidized to an aldehyde or carboxylic acid. The secondary amine can be acylated, alkylated, or incorporated into heterocyclic systems.

One of the key applications of chiral amino alcohols is in the synthesis of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The structural framework of this compound is well-suited for the design of such auxiliaries for applications in diastereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

Furthermore, this amino alcohol can serve as a precursor for the synthesis of chiral ligands, as will be discussed in the next section, or as a key fragment in the total synthesis of natural products and pharmaceuticals. Many biologically active compounds, including some antivirals and antihypertensives, contain the β-amino alcohol motif. nih.gov

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. Chiral β-amino alcohols are excellent candidates for ligand design because the nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. The chiral backbone of the ligand then creates a chiral environment around the metal, enabling the enantioselective transformation of a prochiral substrate.

The compound this compound possesses the necessary features to act as a chiral ligand. The N-benzyl and N-methyl groups, along with the alkyl substituents on the carbon backbone, provide a defined steric environment that can influence the selectivity of a catalyzed reaction. By coordinating with metals such as ruthenium, rhodium, iridium, or copper, ligands derived from this amino alcohol could potentially be applied in a range of important asymmetric transformations.

Asymmetric Reaction Metal Catalyst Potential Role of this compound Ligand
Transfer Hydrogenation of KetonesRuthenium (Ru)Control the enantioselective addition of a hydride to a prochiral ketone, producing a chiral secondary alcohol.
Addition of Organozinc Reagents to AldehydesTitanium (Ti) or Zinc (Zn)Direct the facial selectivity of the alkyl group addition to the aldehyde, yielding a specific enantiomer of a secondary alcohol.
Asymmetric Hydrogenation of IminesIridium (Ir) or Rhodium (Rh)Guide the stereoselective reduction of the C=N bond to produce chiral amines.
Heck ReactionsPalladium (Pd)Induce asymmetry in the coupling of an aryl halide with an alkene.

Structural Modification and Analog Design for Enhanced Chemical Properties

The catalytic performance of a chiral ligand is highly dependent on its steric and electronic properties. Fine-tuning the structure of this compound can lead to the development of analogs with enhanced activity, selectivity, or stability.

Structural modifications can be targeted at several positions within the molecule:

N-Substituents: The benzyl (B1604629) and methyl groups on the nitrogen atom can be replaced with other alkyl or aryl groups to modulate the steric bulk and electronic environment around a coordinated metal center. For example, replacing the benzyl group with a bulkier group like a naphthylmethyl or triphenylmethyl group could increase enantioselectivity in certain reactions.

Alkyl Backbone: The ethyl and methyl groups at the C3 position can be altered. Changing the size of these groups would modify the chiral pocket of the resulting metal complex, which can be a powerful strategy for optimizing a chiral catalyst.

Hydroxyl Group: The primary alcohol can be derivatized to an ether or an ester. This would change the electronic properties of the oxygen donor atom and could also introduce new coordinating or sterically directing groups.

Modification Site Example Modification Potential Effect on Catalytic Properties
N-Benzyl GroupReplace with p-methoxybenzylIncreases electron density on the nitrogen, potentially altering the metal's reactivity.
N-Methyl GroupReplace with cyclohexylIncreases steric hindrance near the catalytic center, which may enhance enantioselectivity.
C3-Ethyl GroupReplace with isopropylModifies the conformation of the chelate ring, influencing the approach of the substrate.
C1-Hydroxyl GroupConvert to a methoxy (B1213986) ether (–OCH₃)Changes the Lewis basicity of the oxygen atom and removes the proton, which can be beneficial in certain reaction mechanisms.

Advanced Methodologies for Stereoisomer Separation and Characterization

Since this compound has two stereocenters, it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between, for example, the (2R,3R) and (2R,3S) isomers is diastereomeric. The synthesis of a single, desired stereoisomer is a primary goal of asymmetric synthesis. However, synthetic methods often produce mixtures of stereoisomers that must be separated and characterized.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of stereoisomers. shimadzu.co.krnih.gov These methods typically employ a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation.

Diastereomer Separation: Diastereomers have different physical properties, and their separation is often achievable on standard, non-chiral stationary phases (like silica (B1680970) gel) using HPLC.

Enantiomer Separation: Enantiomers have identical physical properties in a non-chiral environment, necessitating the use of a chiral environment for separation. This is most commonly achieved by using a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including amino alcohols. researchgate.net

Technique Stationary Phase Mobile Phase Advantages for Separating Amino Alcohol Stereoisomers
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Typically hexane/alcohol mixtures (Normal Phase) or buffered aqueous/organic mixtures (Reversed Phase)High resolution, well-established methods, versatile for analytical and preparative scale.
Chiral SFC Same as HPLC (Polysaccharide-based)Supercritical CO₂ with an alcohol co-solvent (e.g., methanol (B129727), ethanol)Faster separations, lower solvent consumption (greener), often higher efficiency and resolution compared to HPLC. nih.govresearchgate.net

Characterization of the absolute configuration of each separated stereoisomer is typically accomplished using techniques such as X-ray crystallography (if a suitable crystal can be obtained), or by comparison to standards of known configuration.

Green Chemistry Approaches in Synthesis of the Compound and its Derivatives

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing chiral amino alcohols like this compound, several green strategies are being actively researched.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers significant advantages in terms of sustainability. nih.govnih.gov Enzymes operate under mild conditions (neutral pH, room temperature), in aqueous media, and often with exceptional stereoselectivity. Engineered amine dehydrogenases (AmDHs), for example, have been developed for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols, using ammonia (B1221849) as an inexpensive and clean nitrogen source. frontiersin.orgacs.org A potential biocatalytic route to a precursor of the target molecule could involve the enzymatic reduction of an appropriate α-hydroxy ketone, followed by chemical N-alkylation.

Catalytic Hydrogenation: Traditional methods for reducing carboxylic acids or esters to alcohols often use stoichiometric metal hydride reagents like lithium aluminum hydride, which generate significant waste. Catalytic hydrogenation, using hydrogen gas and a heterogeneous catalyst (e.g., Rhodium-Molybdenum oxide on silica), is a much cleaner alternative for the synthesis of amino alcohols from amino acids. mdpi.com This approach offers high atom economy, as the only byproduct is water (if starting from an ester) or nothing (if starting from a ketone).

A potential green synthesis of this compound could start from a chiral amino acid precursor, such as isoleucine, which already contains the correct stereochemistry at one of the centers. The carboxylic acid could be reduced via catalytic hydrogenation, followed by N-methylation and N-benzylation.

Future Perspectives in Amino Alcohol Chemistry Research and Methodology Development

The field of amino alcohol chemistry continues to evolve, driven by the demand for more efficient and selective synthetic methods. Several key trends are shaping the future of this area of research.

Development of Novel Catalytic Systems: The design of more active and selective catalysts for the synthesis of amino alcohols is a major focus. This includes the development of catalysts based on earth-abundant metals and the exploration of cooperative catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone.

Integration of Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and process control compared to traditional batch chemistry. The synthesis of chiral amino alcohols and their use in catalytic processes are increasingly being adapted to flow systems, which can lead to more efficient and reproducible manufacturing processes.

Computational Chemistry and Machine Learning: In silico tools are becoming indispensable for the design of new chiral ligands and catalysts. Computational modeling can predict the stereochemical outcome of a reaction, allowing for the rational design of ligands like derivatives of this compound for specific applications. Machine learning algorithms are also being used to predict optimal reaction conditions and to discover novel catalyst structures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(Benzylmethylamino)-3-Methyl-pentan-1-ol?

  • Methodological Answer : A plausible route involves reductive amination of 3-methyl-pentan-1-one with benzylmethylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. Alternatively, Grignard addition to a nitrile intermediate followed by catalytic hydrogenation (e.g., Pd/C or Raney Ni) may yield the target compound. Column chromatography (e.g., pentane/TBME 5:1) is recommended for purification .

Q. How can the compound’s structure and purity be validated experimentally?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the benzylmethylamino group (δ ~2.5–3.5 ppm for N-CH2) and hydroxyl resonance (δ ~1.5–2.0 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula (C14H23NO). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : Test solubility in polar (ethanol, DMSO) and nonpolar solvents (hexane) to guide reaction conditions. Stability studies under varying temperatures (4°C vs. ambient) and inert atmospheres (N2/Ar) are critical to prevent oxidation of the hydroxyl or amine groups. Use TLC or GC-MS to monitor degradation over time .

Advanced Research Questions

Q. How does stereochemistry at the 3-methyl position influence reactivity in catalytic hydrogenation?

  • Methodological Answer : Compare enantioselective synthesis using chiral catalysts (e.g., Ru-BINAP complexes) to study steric effects. Kinetic resolution experiments can reveal selectivity patterns, while NOESY NMR or X-ray crystallography determines absolute configuration. Note that bulky substituents may hinder accessibility to catalytic sites, as observed in Pd nanoparticle-mediated hydrogenations .

Q. What mechanistic insights explain potential allylic rearrangements during synthesis?

  • Methodological Answer : Investigate acid- or base-catalyzed migrations using deuterium labeling (e.g., D2O quench) and monitor via ²H NMR. Computational modeling (DFT) can identify transition states for 1,2-shifts of the benzylmethylamino group. Contrast with literature on Ru-vinyl carbene-mediated rearrangements .

Q. Can computational models predict the compound’s physicochemical properties (e.g., logP, pKa)?

  • Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models using software like COSMO-RS or Gaussian. Validate predictions experimentally: measure logP via shake-flask method (octanol/water) and pKa via potentiometric titration. Compare results to analogs like 3-methylpentan-1-ol .

Q. How do competing side reactions (e.g., oxidation, elimination) impact yield optimization?

  • Methodological Answer : Design a DoE (Design of Experiments) to vary temperature, solvent polarity, and catalyst loading. Use in-situ FTIR to detect intermediates like imines or ketones. For elimination pathways, monitor alkene formation via GC-MS and adjust reaction pH to suppress base-mediated dehydration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.